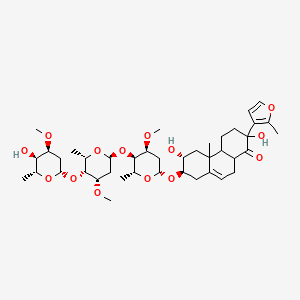
Cynatroside B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cynatroside B, also known as this compound, is a useful research compound. Its molecular formula is C41H62O14 and its molecular weight is 778.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Activities
-
Anti-Inflammatory Effects :
- Cynatroside B has shown significant anti-inflammatory effects in various studies. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in the inflammatory response. This property makes it a candidate for treating inflammatory diseases like arthritis and colitis .
-
Neuroprotective Effects :
- Research indicates that this compound may protect against neuroinflammation. In models of ischemia and reperfusion injury, it reduced levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a protective role in neurodegenerative diseases .
- Chondroprotective Properties :
Inflammatory Bowel Disease
A study investigating the effects of this compound on TNBS-induced colitis demonstrated that treatment significantly reduced intestinal inflammation, preserved mucosal integrity, and inhibited apoptosis in intestinal epithelial cells. The compound was effective at doses of 20 mg/kg and 40 mg/kg, leading to improved clinical scores in treated rats .
Osteoarthritis Model
In an animal model of osteoarthritis induced by IL-1β, this compound was found to suppress the expression of matrix metalloproteinases (MMPs) and enhance the synthesis of cartilage-specific proteins. This suggests potential for developing new therapies for osteoarthritis management .
Methotrexate-Induced Enteritis
Research showed that this compound mitigated methotrexate-induced enteritis by reducing inflammatory cell infiltration and improving histopathological scores in rat models. It also downregulated pro-inflammatory cytokines while enhancing goblet cell numbers, indicating a restoration of intestinal barrier function .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anti-Inflammatory | Inhibits pro-inflammatory cytokines | Reduces TNF-α and IL-1β levels |
| Neuroprotection | Suppresses neuroinflammation | Lowers iNOS and COX-2 levels |
| Chondroprotection | Inhibits cartilage degradation | Protects against IL-1β-induced damage |
| Inflammatory Bowel Disease | Preserves epithelial integrity | Improves clinical scores in colitis models |
| Osteoarthritis Treatment | Reduces MMP expression | Enhances cartilage matrix synthesis |
属性
分子式 |
C41H62O14 |
|---|---|
分子量 |
778.9 g/mol |
IUPAC 名称 |
(6R,7R)-2,6-dihydroxy-7-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6S)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4b-methyl-2-(2-methylfuran-3-yl)-4,4a,5,6,7,8,10,10a-octahydro-3H-phenanthren-1-one |
InChI |
InChI=1S/C41H62O14/c1-20-26(12-14-49-20)41(45)13-11-27-25(39(41)44)10-9-24-15-29(28(42)19-40(24,27)5)53-33-17-31(47-7)37(22(3)51-33)55-35-18-32(48-8)38(23(4)52-35)54-34-16-30(46-6)36(43)21(2)50-34/h9,12,14,21-23,25,27-38,42-43,45H,10-11,13,15-19H2,1-8H3/t21-,22-,23+,25?,27?,28-,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,40?,41?/m1/s1 |
InChI 键 |
BKMTVEKXAQFBQB-BFVPFXPBSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4CC5=CCC6C(C5(C[C@H]4O)C)CCC(C6=O)(C7=C(OC=C7)C)O)C)C)OC)O |
规范 SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC(C6=O)(C7=C(OC=C7)C)O)C)C)OC)O |
同义词 |
cynatroside B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















